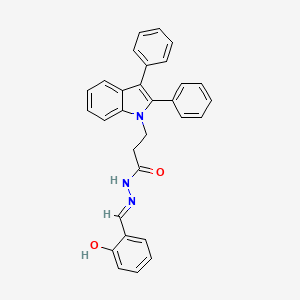
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide, also known as DIPH, is a synthetic compound with potential therapeutic applications in the field of cancer research. DIPH belongs to the class of indole derivatives that have been shown to exhibit anti-cancer properties.
作用機序
The anti-cancer properties of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide are thought to be mediated through its ability to inhibit the activity of various enzymes and signaling pathways that are essential for cancer cell survival and proliferation. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and promote cancer cell invasion and metastasis. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the activity of Akt, a signaling pathway that is frequently activated in cancer cells and promotes cell survival and proliferation.
Biochemical and Physiological Effects:
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. In addition to its anti-cancer properties, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have anti-inflammatory and antioxidant effects. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as a broad-spectrum antimicrobial agent.
実験室実験の利点と制限
One advantage of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its ability to inhibit the growth of various cancer cell lines, indicating its potential as a broad-spectrum anti-cancer agent. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, one limitation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
Future research on 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could focus on improving its solubility and bioavailability, as well as optimizing its anti-cancer properties. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide could be tested in combination with other anti-cancer agents to determine its potential as a synergistic therapy. Further research could also investigate the potential of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as an antimicrobial agent, as well as its potential in other therapeutic applications such as anti-inflammatory and antioxidant therapy.
合成法
The synthesis of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide involves the reaction of 2-hydroxybenzaldehyde and 3-(2,3-diphenyl-1H-indol-1-yl)propanehydrazide in the presence of acetic acid and ethanol. The reaction takes place under reflux conditions and results in the formation of 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide as a yellow solid. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
科学的研究の応用
3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(2,3-diphenyl-1H-indol-1-yl)-N'-(2-hydroxybenzylidene)propanohydrazide has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells.
特性
IUPAC Name |
3-(2,3-diphenylindol-1-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25N3O2/c34-27-18-10-7-15-24(27)21-31-32-28(35)19-20-33-26-17-9-8-16-25(26)29(22-11-3-1-4-12-22)30(33)23-13-5-2-6-14-23/h1-18,21,34H,19-20H2,(H,32,35)/b31-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKUIQMGHGOCIQ-NJZRLIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)NN=CC4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CCC(=O)N/N=C/C4=CC=CC=C4O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

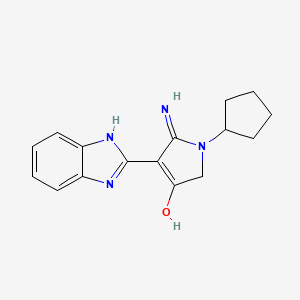
![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6069721.png)
![4-(2-chlorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069729.png)
![ethyl (2-{[2-methoxy-4-(methylthio)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B6069732.png)
![5-[(2-hydroxy-1-naphthyl)methylene]-2-imino-1-methyl-4-imidazolidinone](/img/structure/B6069746.png)
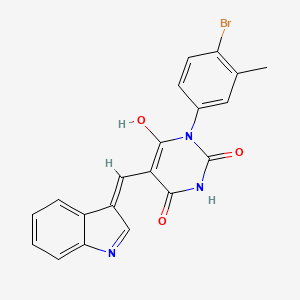
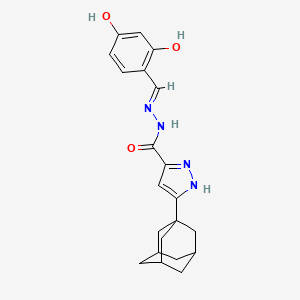
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2-piperidinecarboxamide](/img/structure/B6069778.png)

![N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B6069785.png)
![2-{1-isobutyl-4-[4-(trifluoromethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6069791.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B6069796.png)
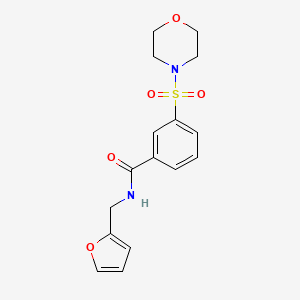
![ethyl 4-(4-methoxyphenyl)-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6069803.png)